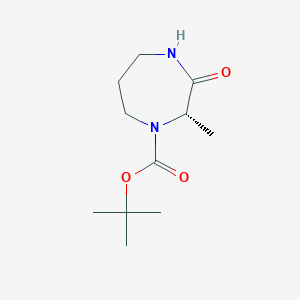
(S)-4-Boc-3-methyl-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Boc-3-methyl-1,4-diazepan-2-one is a chiral compound belonging to the class of diazepanones It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Boc-3-methyl-1,4-diazepan-2-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-3-methyl-1,4-diazepan-2-one.
Protection: The amine group of the precursor is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected intermediate.
Purification: The intermediate is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: (S)-4-Boc-3-methyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like dichloromethane (DCM) or acetonitrile.
Reduction: LiAlH4, sodium borohydride (NaBH4); reactions are often performed in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like TEA or pyridine.
Major Products:
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted diazepanones
科学的研究の応用
(S)-4-Boc-3-methyl-1,4-diazepan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of (S)-4-Boc-3-methyl-1,4-diazepan-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The Boc group can be selectively removed under acidic conditions, revealing the active amine functionality, which can then participate in further biochemical interactions.
類似化合物との比較
- (S)-3-methyl-1,4-diazepan-2-one
- ®-4-Boc-3-methyl-1,4-diazepan-2-one
- (S)-4-Boc-3-ethyl-1,4-diazepan-2-one
Comparison:
(S)-3-methyl-1,4-diazepan-2-one: Lacks the Boc protecting group, making it more reactive in certain conditions.
®-4-Boc-3-methyl-1,4-diazepan-2-one: The enantiomer of (S)-4-Boc-3-methyl-1,4-diazepan-2-one, with different stereochemistry and potentially different biological activity.
(S)-4-Boc-3-ethyl-1,4-diazepan-2-one: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and interactions.
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications.
特性
分子式 |
C11H20N2O3 |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
tert-butyl (2S)-2-methyl-3-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-9(14)12-6-5-7-13(8)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |
InChIキー |
FDPLTIXQKBILOA-QMMMGPOBSA-N |
異性体SMILES |
C[C@H]1C(=O)NCCCN1C(=O)OC(C)(C)C |
正規SMILES |
CC1C(=O)NCCCN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





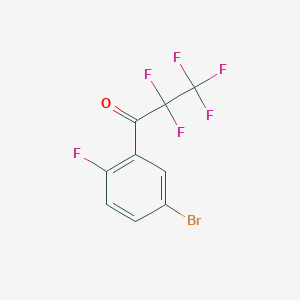
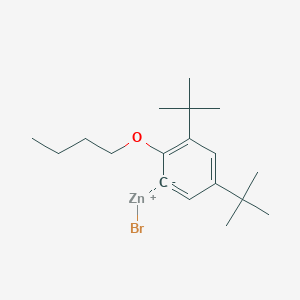


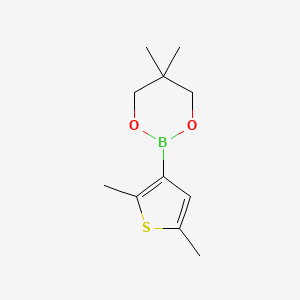


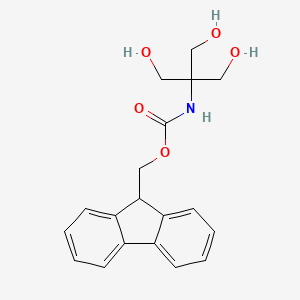
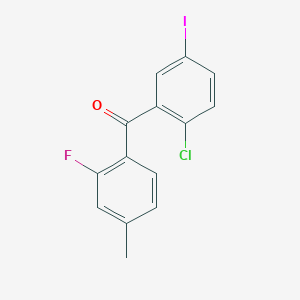
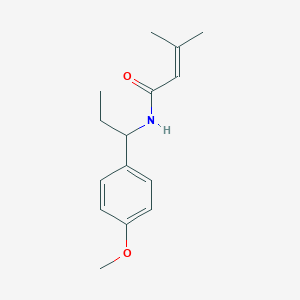
![dicyclohexyl-[2-[2-(4-methylphenyl)-6-phenylphenyl]phenyl]phosphane](/img/structure/B14894559.png)
